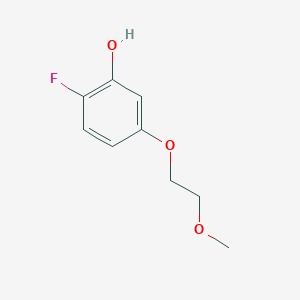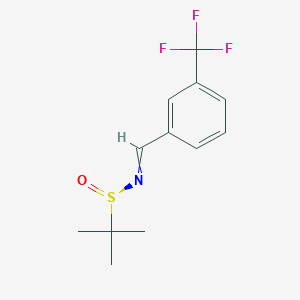![molecular formula C14H19FN6O2 B1412823 叔丁基 4-(8-氟[1,2,4]三唑并[4,3-c]嘧啶-5-基)哌嗪-1-羧酸酯 CAS No. 2096987-10-7](/img/structure/B1412823.png)
叔丁基 4-(8-氟[1,2,4]三唑并[4,3-c]嘧啶-5-基)哌嗪-1-羧酸酯
描述
Tert-Butyl 4-(8-fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C14H19FN6O2 and its molecular weight is 322.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl 4-(8-fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 4-(8-fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物化学中的立体选择性合成
手性亚磺酰胺,特别是叔丁基亚磺酰胺,以其在胺及其衍生物的立体选择性合成中的作用而闻名,构成了许多治疗相关化合物中的核心部分。由叔丁基亚磺酰胺介导的不对称合成提供了一条合成各种哌啶、吡咯烷、氮杂环丁烷及其衍生物的途径,这些衍生物在众多天然产物和治疗剂中至关重要 (Philip et al., 2020).
药物设计中的药效团开发
芳基环烷胺,包括苯基哌啶和哌嗪,是抗精神病药物中的关键药效团。这些基团的结构改造,例如引入 4'-氟丁酮和 3-甲基-7-氮杂吲哚,显著影响了与 D2 样受体的结合亲和力的效力和选择性。这突出了这些结构元素在针对神经系统疾病开发选择性药物中的重要性 (Sikazwe et al., 2009).
三嗪骨架在药物化学中的探索
三嗪,特别是 1,2,4-三唑,因其抑制各种生物途径的能力而著称,使其成为针对金黄色葡萄球菌等细菌病原体的有效抑制剂。1,2,4-三唑并[1,5-a]嘧啶杂化物和其他三嗪衍生物在治疗剂中的整合展示了它们在解决抗生素耐药性和广谱抗菌活性方面的潜力 (Li & Zhang, 2021).
在合成有机化学中的意义
叔丁基 4-((甲苯磺酰氧)甲基)哌啶-1-羧酸酯及其衍生物的结构框架在万德他尼等复杂分子的合成中起着重要作用。合成过程涉及取代、脱保护、甲基化、硝化、还原和环化步骤,突出了这些化合物在工业规模生产中的化学多功能性和商业意义 (Mi, 2015).
在光电材料中的潜力
喹唑啉和嘧啶,包括带有 1,2,4-三唑骨架的那些,在光电领域显示出前景。它们并入 π 扩展共轭体系对于制造用于电子设备、发光元件、光电转换元件和图像传感器的创新材料很有价值。这些结构可以成为电致发光材料、非线性光学材料和比色 pH 传感器的组成部分的灵活性,强调了它们在开发先进光电材料中的重要性 (Lipunova et al., 2018).
作用机制
Target of Action
Similar [1,2,4]triazolo [4,3-a] pyrazine derivatives have been evaluated for their inhibitory activities towardc-Met/VEGFR-2 kinases . These kinases play a crucial role in cell signaling and are often associated with the growth and spread of many types of cancer .
Mode of Action
It can be inferred from related studies that such compounds may interact with their targets (like c-met/vegfr-2 kinases) to inhibit their activities . This inhibition could lead to a decrease in the proliferation of cancer cells .
Result of Action
Based on related studies, it can be inferred that the inhibition of c-met/vegfr-2 kinases could potentially lead to a decrease in cancer cell proliferation and induce apoptosis .
生化分析
Biochemical Properties
tert-Butyl 4-(8-fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)piperazine-1-carboxylate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . By binding to the active sites of these enzymes, tert-Butyl 4-(8-fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)piperazine-1-carboxylate can modulate their activity, leading to altered cellular processes. Additionally, this compound can interact with various proteins involved in signal transduction pathways, further influencing cellular functions .
Cellular Effects
The effects of tert-Butyl 4-(8-fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)piperazine-1-carboxylate on cells are diverse and depend on the specific cell type and context. In cancer cells, this compound has been observed to induce apoptosis by disrupting cell signaling pathways and altering gene expression . It can also affect cellular metabolism by inhibiting key metabolic enzymes, leading to reduced energy production and cell proliferation . Furthermore, tert-Butyl 4-(8-fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)piperazine-1-carboxylate has been shown to influence cell signaling pathways, such as the PI3K/Akt and MAPK pathways, which are critical for cell survival and growth .
Molecular Mechanism
The molecular mechanism of action of tert-Butyl 4-(8-fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)piperazine-1-carboxylate involves its binding interactions with biomolecules and its ability to modulate enzyme activity. This compound binds to the active sites of target enzymes, such as CDKs, through hydrogen bonding and hydrophobic interactions . By occupying these sites, it prevents the enzymes from interacting with their natural substrates, leading to inhibition of their catalytic activity. Additionally, tert-Butyl 4-(8-fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)piperazine-1-carboxylate can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butyl 4-(8-fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)piperazine-1-carboxylate can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term exposure to tert-Butyl 4-(8-fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)piperazine-1-carboxylate has been associated with sustained inhibition of target enzymes and prolonged effects on cellular functions . The specific temporal dynamics of its effects may vary depending on the experimental setup and conditions.
Dosage Effects in Animal Models
The effects of tert-Butyl 4-(8-fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)piperazine-1-carboxylate in animal models are dose-dependent. At lower doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, it may induce adverse effects, such as hepatotoxicity and nephrotoxicity, due to its impact on metabolic pathways and organ function . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical and cellular effects, while exceeding this threshold can lead to toxicity .
Metabolic Pathways
tert-Butyl 4-(8-fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)piperazine-1-carboxylate is involved in various metabolic pathways, primarily through its interactions with metabolic enzymes. This compound can inhibit enzymes involved in glycolysis and the tricarboxylic acid (TCA) cycle, leading to altered metabolic flux and reduced energy production . Additionally, it can interact with cofactors, such as NAD+ and FAD, further influencing metabolic processes . These interactions can result in changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
The transport and distribution of tert-Butyl 4-(8-fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)piperazine-1-carboxylate within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it can bind to specific proteins that facilitate its distribution to different cellular compartments . The localization and accumulation of tert-Butyl 4-(8-fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)piperazine-1-carboxylate can influence its activity and function, as well as its potential therapeutic effects .
Subcellular Localization
The subcellular localization of tert-Butyl 4-(8-fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)piperazine-1-carboxylate is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of tert-Butyl 4-(8-fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)piperazine-1-carboxylate can affect its interactions with biomolecules and its ability to modulate cellular processes . Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .
属性
IUPAC Name |
tert-butyl 4-(8-fluoro-[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN6O2/c1-14(2,3)23-13(22)20-6-4-19(5-7-20)12-16-8-10(15)11-18-17-9-21(11)12/h8-9H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLXUCVYWWLMFJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C3=NN=CN32)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


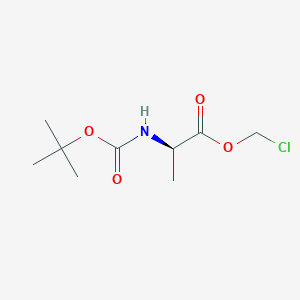
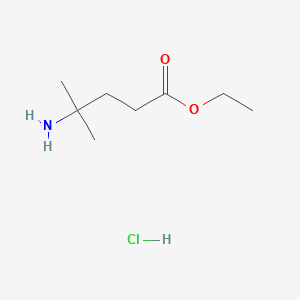
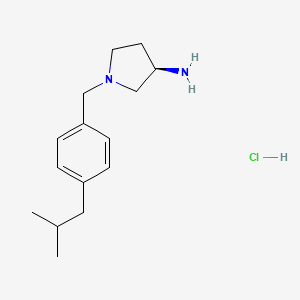
![3aS,4S,6aR-N-(2-(4-Iodophenoxy)ethyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B1412744.png)
![8-Fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B1412746.png)
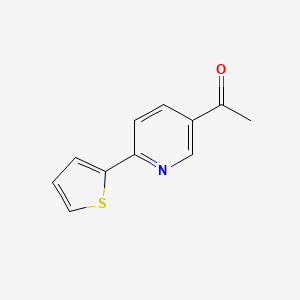
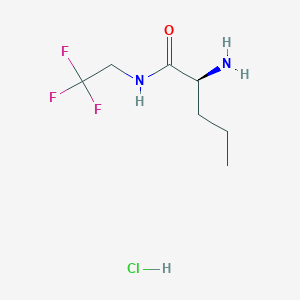
![3-[2-(tert-Butyldimethylsilanyloxy)ethoxy]propionaldehyde](/img/structure/B1412750.png)



![1-[4-(3-Chlorophenoxy)-phenyl]-ethylamine hydrochloride](/img/structure/B1412759.png)
